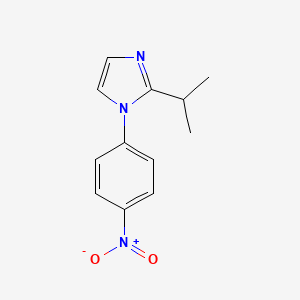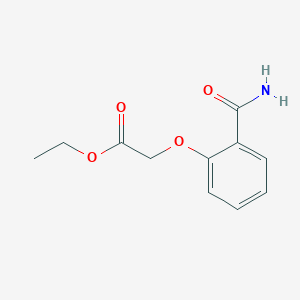
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also known as 7-Hydroxy-4-methylcoumarin-3-acetic acid, is a derivative of coumarin. This compound is known for its fluorescent properties and is used in various scientific applications, including as a pH indicator and in fluorescence-based assays.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid typically involves the condensation of 4-methylumbelliferone with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones
Reduction: Reduction of the carbonyl group to form alcohols
Substitution: Electrophilic substitution reactions on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogens or nitrating agents in the presence of catalysts
Major Products Formed
Oxidation: Formation of quinones
Reduction: Formation of alcohol derivatives
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and proteins
Biology: Employed in fluorescence microscopy to study cellular processes
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent
Industry: Utilized in the development of fluorescent dyes and pH indicators
Mechanism of Action
The mechanism of action of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength (around 360 nm) and emits light at a different wavelength (around 450 nm). This property is exploited in various assays and imaging techniques. The molecular targets and pathways involved include:
Binding to nucleic acids: Enhancing fluorescence upon binding
Interaction with proteins: Altering fluorescence based on the protein environment
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: A precursor in the synthesis of 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid, also used as a fluorescent probe
Coumarin: The parent compound, known for its anticoagulant properties
7-Hydroxycoumarin: Another derivative with similar fluorescent properties
Uniqueness
This compound is unique due to its specific structural features that enhance its fluorescent properties and make it suitable for a wide range of applications in scientific research. Its ability to act as a pH indicator and its stability under various conditions further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-3-2-8(14)6-11(9)18-13(17)10(7)4-5-12(15)16/h2-3,6,14H,4-5H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGDSAVPKKKVDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415489 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5852-06-2 |
Source


|
| Record name | 3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10415489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
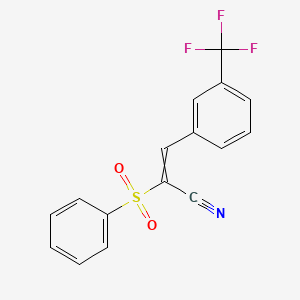
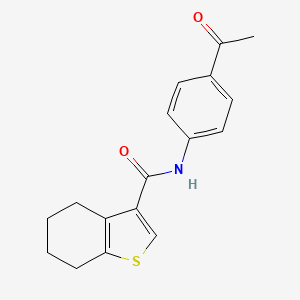

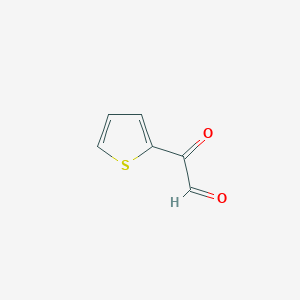

![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
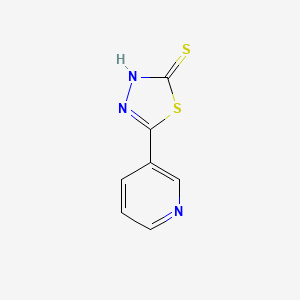

![5-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
